1H-Pyrazole-4-carboxaldehyde,1-methyl-5-(1-methylethyl)-(9CI)
Description
The compound 1H-Pyrazole-4-carboxaldehyde,1-methyl-5-(1-methylethyl)-(9CI) (hereafter referred to as the target compound) is a pyrazole derivative characterized by:
- A methyl group at position 1.
- An isopropyl group (1-methylethyl) at position 4.
- A carboxaldehyde functional group at position 4.
Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity. The presence of the aldehyde group in the target compound enhances its utility in condensation reactions, enabling the synthesis of Schiff bases or heterocyclic scaffolds .
Properties
IUPAC Name |
1-methyl-5-propan-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-7(5-11)4-9-10(8)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXHHRSOQBBFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204732 | |
| Record name | 1-Methyl-5-(1-methylethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154927-03-4 | |
| Record name | 1-Methyl-5-(1-methylethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154927-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-(1-methylethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Pathway:
-
Synthesis of Pyrazolylmethanol :
Introduction of the isopropyl group at position 5 could be achieved through alkylation of a preformed pyrazole ring. For instance, reacting 1-methyl-1H-pyrazol-5-amine with isopropyl bromide under basic conditions might yield 1-methyl-5-(1-methylethyl)-1H-pyrazole , followed by hydroxymethylation at position 4 using formaldehyde or a similar reagent. -
Oxidation to Carboxaldehyde :
Treatment with MnO₂ in acetone at elevated temperatures would oxidize the hydroxymethyl group to the aldehyde functionality.
Advantages and Limitations:
-
Advantages : High functional group tolerance of MnO₂; mild reaction conditions.
-
Limitations : Multi-step synthesis of the precursor; moderate yields due to competing side reactions during alkylation.
Condensation of Hydrazines with 1,3-Dicarbonyl Equivalents
The classical synthesis of pyrazoles involves the condensation of hydrazines with 1,3-dicarbonyl compounds. For 1-methyl-5-(1-methylethyl)-1H-pyrazole-4-carboxaldehyde , this approach would require a hydrazine derivative bearing the methyl group and a 1,3-dicarbonyl compound with the isopropyl and aldehyde substituents.
Reaction Pathway:
-
Hydrazine Preparation :
Methylhydrazine serves as the starting material to introduce the N1-methyl group. -
1,3-Dicarbonyl Component :
A diketone such as 3-isopropyl-2,4-dioxopentanal could provide the isopropyl and aldehyde groups. Condensation with methylhydrazine in ethanol under reflux would form the pyrazole ring.
Example Conditions:
Advantages and Limitations:
-
Advantages : Straightforward one-pot reaction; commercially available starting materials.
-
Limitations : Challenges in synthesizing the 1,3-dicarbonyl precursor with precise substituent placement; potential for regioisomeric mixtures.
[3+2] Cycloaddition of Diazo Compounds with Alkenes/Alkynes
Recent advances in pyrazole synthesis emphasize the use of diazo compounds in [3+2] cycloadditions with dipolarophiles. For the target compound, a diazo reagent such as diazoacetone could react with an alkyne bearing the isopropyl and aldehyde groups.
Reaction Pathway:
-
Diazo Compound Synthesis :
Diazoacetone (CH₃C(N₂)COCH₃) can be prepared from acetone hydrazone via oxidation. -
Dipolarophile Design :
An alkyne such as 3-isopropylpropiolaldehyde (HC≡C-CH(O)-CH(CH₃)₂) would serve as the dipolarophile. -
Cycloaddition :
Reacting the diazo compound with the alkyne in dichloromethane at room temperature forms the pyrazole ring.
Example Conditions:
Advantages and Limitations:
-
Advantages : High atom economy; excellent regiocontrol with tailored catalysts.
-
Limitations : Sensitivity of diazo compounds to moisture and heat; specialized handling requirements.
Functional Group Interconversion from Pyrazole Esters
Hydrolysis and oxidation of pyrazole esters offer an indirect route to carboxaldehydes. A patent describing the synthesis of 1-methyl-5-hydroxypyrazole-4-carboxylic acid esters (JPS58140073A) highlights the feasibility of ester-to-acid conversions using mineral acids. Subsequent reduction of the acid to the alcohol and oxidation to the aldehyde could yield the target compound.
Reaction Pathway:
-
Ester Synthesis :
Alkylation of 1-methyl-5-(1-methylethyl)-1H-pyrazole-4-carboxylic acid ethyl ester via nucleophilic substitution. -
Hydrolysis :
Treatment with HCl or H₂SO₄ converts the ester to the carboxylic acid. -
Reduction-Oxidation :
The acid is reduced to 1-methyl-5-(1-methylethyl)-1H-pyrazol-4-ylmethanol using LiAlH₄, followed by MnO₂ oxidation.
Advantages and Limitations:
-
Advantages : Utilizes stable and easily functionalized intermediates.
-
Limitations : Multi-step process with cumulative yield losses; harsh conditions during hydrolysis.
Potassium tert-Butoxide-Mediated C–C Coupling
A novel method for pyrazole synthesis involves potassium tert-butoxide-assisted coupling of esters with acetylenes. For the target compound, this approach could directly assemble the pyrazole core with pre-installed substituents.
Reaction Pathway:
Advantages and Limitations:
-
Advantages : One-pot synthesis; high functional group compatibility.
-
Limitations : Requires precise stoichiometry; limited scalability due to sensitivity of acetylenes.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxaldehyde,1-methyl-5-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 5-Isopropyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Isopropyl-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound typically involves cyclization reactions and functional group modifications. Efficient synthetic pathways have been developed to enhance yield and purity, which are crucial for biological evaluations .
Scientific Research Applications
1. Chemistry
- Building Block : 1H-Pyrazole-4-carboxaldehyde serves as a pivotal building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry .
2. Biology
- Bioactive Molecule : The compound is investigated for its potential as a bioactive molecule in drug discovery. Its derivatives have shown promising activities against various biological targets .
3. Medicine
- Therapeutic Properties : Research indicates that this compound exhibits anti-inflammatory, antimicrobial, and anticancer activities. It has been explored for its potential use in treating inflammatory diseases and infections .
4. Industry
- Agrochemicals and Dyes : The compound is utilized in the production of agrochemicals, dyes, and polymers, demonstrating its versatility beyond medicinal applications .
Biological Activities
The biological activities of 1H-Pyrazole-4-carboxaldehyde are diverse:
- Anticancer Activity : Compounds containing the pyrazole moiety have shown significant anticancer effects against various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers. They often act by inhibiting key molecular targets such as topoisomerase II and EGFR .
- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations indicating potent effects .
- Anti-inflammatory Effects : Derivatives of this compound inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various 1H-pyrazole derivatives against multiple cancer cell lines. Compounds with specific substitutions on the pyrazole ring showed enhanced activity against breast cancer cells, emphasizing the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial activity of this compound against common bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde,1-methyl-5-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can affect various biological pathways, making the compound useful in the study of enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Position and Functional Group Variations
1H-Pyrazole-4-carboxaldehyde,1-methyl-3-nitro- (CAS 64182-15-6)
- Molecular Formula : C₅H₅N₃O₃
- Key Differences :
- A nitro group replaces the isopropyl group at position 3.
- The aldehyde remains at position 4, but the nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions.
- Applications : Nitro-substituted pyrazoles are often intermediates in explosives or dyes .
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde (CAS 497833-04-2)
- Molecular Formula : C₆H₅F₃N₂O
- Key Differences :
1H-Pyrazole-5-carboxamide,4-amino-N-hydroxy-1-methyl- (CAS 512811-21-1)
Functional Group Transformations
1H-Pyrazole-4-carbonyl chloride,1-methyl-5-propyl- (CAS 706819-89-8)
- Molecular Formula : C₈H₁₁ClN₂O
- Key Differences :
- A carbonyl chloride replaces the aldehyde.
- The propyl group (linear alkyl) at position 5 contrasts with the branched isopropyl group in the target compound.
- Applications : Carbonyl chlorides are reactive intermediates in peptide coupling or polymer synthesis .
1H-Pyrazole-5-carboxylic acid,4-ethynyl-1-methyl- (CAS 79229-66-6)
- Molecular Formula : C₇H₆N₂O₂
- Key Differences :
- A carboxylic acid replaces the aldehyde.
- An ethynyl group at position 4 enables click chemistry applications.
- Applications : Ethynyl groups are leveraged in bioconjugation or materials science .
Biological Activity
1H-Pyrazole-4-carboxaldehyde, 1-methyl-5-(1-methylethyl)-(9CI) is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential applications.
Synthesis
The synthesis of 1H-pyrazole derivatives typically involves various methods, including the Vilsmeier-Haack reaction and other condensation techniques. For instance, the synthesis of related pyrazole carbaldehydes has been documented extensively, showcasing their utility in creating novel compounds with enhanced biological properties .
Biological Activity Overview
1H-Pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Many pyrazole-containing compounds have shown promising results against various cancer types. They have been reported to inhibit the growth of cancer cell lines such as lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism often involves targeting specific pathways like topoisomerase II and EGFR .
- Anti-inflammatory Effects : Pyrazoles have been recognized for their anti-inflammatory properties. Some derivatives act as COX-2 inhibitors, which are crucial in managing inflammatory diseases .
- Antimicrobial Properties : Research indicates that certain pyrazole derivatives possess antimicrobial activity against a range of bacteria and fungi. For example, compounds have shown effectiveness against strains like E. coli and Aspergillus niger at varying concentrations .
- Antiviral and Antitubercular Activities : Some studies highlight the potential of pyrazole derivatives in combating viral infections and tuberculosis, further expanding their therapeutic applications .
Table 1: Summary of Biological Activities
Case Studies
Several case studies illustrate the biological efficacy of pyrazole derivatives:
- Anticancer Study : A study synthesized a series of 1H-pyrazole derivatives that were evaluated for their antiproliferative effects on various cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced activity against breast and liver cancer cells .
- Anti-inflammatory Evaluation : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating that certain compounds effectively reduced inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Screening : A comprehensive screening of pyrazole compounds revealed notable antibacterial and antifungal activities, with some derivatives outperforming standard antibiotics in inhibiting microbial growth .
Q & A
Q. What are the common synthetic routes for preparing 1H-Pyrazole-4-carboxaldehyde derivatives, and how can reaction conditions be optimized?
Methodological Answer: A widely used method involves nucleophilic substitution of halogenated pyrazole precursors with aldehydes or phenols. For example, 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives can react with phenols under basic catalysis (e.g., K₂CO₃) to introduce alkoxy groups . Optimization may include solvent selection (e.g., DMF for polar aprotic conditions), temperature control (80–120°C), and catalyst loading (10–20 mol%). Purity is typically assessed via HPLC (>95% purity) or GC-MS .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column and UV detection at 254 nm to assess purity.
- Spectroscopy: Confirm the aldehyde moiety via FT-IR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (aldehyde carbon ~190 ppm).
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₂N₂O, exact mass 164.0950) .
Q. What are the stability considerations for storing 1H-Pyrazole-4-carboxaldehyde derivatives?
Methodological Answer: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the aldehyde group. Avoid prolonged exposure to moisture, which can lead to hydrate formation. Stability studies using accelerated degradation (40°C/75% RH for 14 days) can identify decomposition pathways .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the aldehyde group in heterocyclic synthesis?
Methodological Answer: Density Functional Theory (DFT) calculations can model electrophilic reactivity at the aldehyde carbon. Experimental validation may involve trapping intermediates (e.g., Schiff bases with amines) or kinetic isotope effects (KIE) to probe rate-determining steps. For example, reactions with malononitrile and phthalhydrazide under solvent-free conditions yield pyrazolo[1,2-b]phthalazines, where the aldehyde acts as an electrophile .
Q. What computational tools are effective for predicting the regioselectivity of substitutions on the pyrazole ring?
Methodological Answer: Molecular docking and frontier molecular orbital (FMO) analysis predict reactive sites. For instance, HOMO localization on the pyrazole ring’s nitrogen atoms guides nucleophilic attack. Software like Gaussian or ORCA can simulate transition states for substitutions at C-4 vs. C-5 positions .
Q. How should researchers address contradictory spectral data in structural assignments?
Methodological Answer:
- Cross-validation: Compare 2D NMR (COSY, HSQC) data with computational predictions (e.g., ChemDraw NMR simulations).
- Crystallography: Single-crystal X-ray diffraction resolves ambiguities in regiochemistry. For example, conflicting NOESY correlations between methyl and isopropyl groups can be resolved via crystal structure analysis .
Q. What strategies are employed to study the biological activity of pyrazole-carboxaldehyde derivatives?
Methodological Answer:
Q. How can this compound serve as a precursor for complex heterocyclic systems?
Methodological Answer: The aldehyde group enables condensation reactions to form fused heterocycles. For example, reactions with hydrazines yield pyrazolo-pyridazines, while cyclocondensation with thioureas produces thiazole derivatives. Catalysts like [Bu₃NH][HSO₄] enhance yields in solvent-free conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
